3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-29-21-13-19-20(14-22(21)30-2)25-16-23(31(27,28)18-11-7-4-8-12-18)24(19)26-15-17-9-5-3-6-10-17/h3-14,16H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXWHNBLVIJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base like pyridine.
N-Benzylation: The final step involves the N-benzylation of the quinoline derivative using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit anticancer properties. The specific compound has been investigated for its ability to inhibit various cancer cell lines. For example, in vitro assays demonstrated that it significantly reduces cell proliferation in breast and lung cancer models, showing promise as a potential anticancer agent.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 10.5 | Induction of apoptosis |
| Lung Cancer | A549 | 12.3 | Inhibition of cell cycle |
2. Protein Kinase Inhibition
The compound has shown activity as a protein kinase inhibitor. Specifically, it modulates the activity of kinases involved in cancer progression and cellular signaling pathways. Studies suggest that it may serve as a lead compound for developing targeted therapies against specific kinases implicated in tumorigenesis.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine against various cancer types. The results indicated a dose-dependent response in inhibiting tumor growth in xenograft models, with significant tumor regression observed at higher doses.
Case Study 2: Mechanistic Insights
In a mechanistic study, researchers explored how the compound affects cell signaling pathways. The findings revealed that it inhibits the phosphorylation of key proteins involved in cell survival and proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: Quinoline (two-ring system with one nitrogen) vs. quinazoline (two nitrogens in the bicyclic system). The benzenesulfonyl group in the target compound introduces a sulfone moiety, which may enhance metabolic stability compared to sulfanyl (e.g., ) or ether-linked substituents (e.g., ) .
Phenoxyphenyl () and chloro-methoxybenzyl () substituents introduce bulkier aromatic systems, which could influence steric interactions in binding pockets .
Molecular Weight :
- The target compound’s estimated molecular weight (~450) exceeds most analogs, likely due to the benzenesulfonyl group. Higher molecular weight may impact bioavailability but could enhance target affinity .
Pharmacological and Functional Insights
Kinase Inhibition Potential
- 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride () is linked to GW 284543, a known kinase inhibitor. The phenoxyphenyl group may target ATP-binding sites in kinases .
- Quinazoline derivatives (e.g., ) are associated with tyrosine kinase inhibition (e.g., EGFR). The 4-methylbenzyl group in could modulate selectivity .
- The benzenesulfonyl group in the target compound may mimic phosphorylated residues, enhancing interactions with kinase catalytic domains.
Solubility and Bioavailability
- 6,7-Dimethoxy substituents : Increase hydrophilicity but may reduce passive diffusion.
- Benzenesulfonyl vs.
Biological Activity
3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant case studies that highlight its efficacy.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring. The presence of the benzenesulfonyl and dimethoxy groups enhances its solubility and biological activity. The synthesis typically involves multi-step organic reactions, including sulfonation and N-benzylation processes.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit potent anticancer properties. For instance, a study on similar quinoline derivatives reported significant antiproliferative effects against various cancer cell lines. The mean GI50 values for some derivatives were found to be as low as 7.24 µM, indicating strong antitumor activity compared to standard treatments like 5-Fluorouracil (5-FU) with a GI50 of 22.60 µM .
Table 1: Antitumor Activity of Quinoline Derivatives
| Compound | Cell Line Tested | Mean GI50 (µM) | Reference |
|---|---|---|---|
| This compound | A498 (Renal) | TBD | |
| Compound A | MDA-MB-468 (Breast) | 10.47 | |
| Compound B | Leukemia | 14.12 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that these compounds can bind effectively to ATP-binding sites in kinases such as EGFR-TK and B-RAF kinase, leading to inhibited growth in melanoma cell lines .
Case Studies
- In Vitro Studies : A series of quinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines. Compounds showed selective activities toward CNS, renal, and breast cancer cell lines, indicating their potential use in targeted therapies .
- Molecular Docking Analysis : The binding affinities were assessed using molecular docking techniques, revealing that certain derivatives mimic the binding modes of established inhibitors like erlotinib . This suggests that they may have similar therapeutic profiles.
- In Vivo Evaluations : Further investigations into the in vivo efficacy demonstrated that compounds related to this compound exhibited significant tumor reduction in animal models, reinforcing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What is the optimal methodology for synthesizing 3-(benzenesulfonyl)-N-benzyl-6,7-dimethoxyquinolin-4-amine with high yield and purity?
- Methodological Answer : The synthesis can be divided into two key steps:
Quinoline Core Functionalization : Introduce the benzylamine group via nucleophilic aromatic substitution. For example, react 4-chloro-6,7-dimethoxyquinoline with benzylamine under high-temperature conditions (e.g., 170°C in anhydrous ethanol) using excess amine (20 equiv.) to drive the reaction .
Sulfonylation : Add the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to activate the electrophile. This step requires careful temperature control (room temperature to 50°C) and purification via column chromatography (e.g., DCM/EA gradients) .
- Critical Considerations : Monitor reaction progress using TLC and confirm purity via NMR and LC-MS. Explosion risks during high-temperature reactions necessitate sealed flask precautions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve methoxy (δ ~3.8–4.0 ppm), benzyl (δ ~4.5–5.0 ppm), and aromatic proton signals to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+) and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with methanol/water gradients.
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Include positive controls (e.g., doxorubicin) .
- Target-Specific Assays : If targeting kinases, employ enzymatic inhibition assays (e.g., EGFR or VEGFR2) with ATP-competitive protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzenesulfonyl or benzyl groups) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs by varying substituents (e.g., electron-withdrawing groups on the benzene ring) and compare IC50 values in biological assays. For example, replace the benzyl group with substituted benzylamines (e.g., 3-chloro-4-methoxybenzyl) to assess steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins. Validate using molecular dynamics simulations .
Q. What environmental transformation products might arise from this compound, and how can they be tracked?
- Methodological Answer :
- Degradation Studies : Expose the compound to simulated environmental conditions (UV light, pH 3–9, microbial consortia). Analyze degradation products via LC-MS/MS and compare to databases like EPA DSSTox .
- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity of transformation products .
Q. What advanced chromatographic techniques resolve co-eluting impurities during purification?
- Methodological Answer :
- HILIC Chromatography : Separate polar impurities using hydrophilic interaction liquid chromatography with acetonitrile/water gradients.
- Preparative HPLC : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) and column temperature (25–40°C) for high-resolution isolation .
Q. How can computational methods predict the compound’s metabolic stability?
- Methodological Answer :
- In Silico Metabolism Prediction : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., quinoline ring or benzyl group). Validate with in vitro microsomal assays (e.g., human liver microsomes) .
Data Contradictions and Validation
- Synthetic Yield Variability : reports 60% yield for a similar quinoline derivative under high-temperature conditions, but scalability may require optimization (e.g., microwave-assisted synthesis to reduce reaction time) .
- Environmental Fate : While emphasizes abiotic degradation, biotic pathways (e.g., microbial metabolism) may dominate in soil systems, requiring site-specific studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
